molecular formula C21H29NO2 B1385179 2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline CAS No. 1040683-02-0

2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline

Cat. No.: B1385179
CAS No.: 1040683-02-0
M. Wt: 327.5 g/mol
InChI Key: LRYRLHPKEFGDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used .

Scientific Research Applications

2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline is primarily used in proteomics research. It is utilized to study protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable in biochemical and molecular biology research .

Mechanism of Action

The mechanism of action of 2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets, such as proteins. The compound binds to these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar compounds to 2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline include other aniline derivatives with isopropyl and phenoxyethyl groups. These compounds share structural similarities but may differ in their specific interactions and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications .

Properties

IUPAC Name

N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-2-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-15(2)18-11-10-17(5)14-21(18)23-13-12-22-19-8-6-7-9-20(19)24-16(3)4/h6-11,14-16,22H,12-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYRLHPKEFGDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC2=CC=CC=C2OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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